molecular formula C7H4ClF3O2 B1590242 2-Chloro-4-(trifluoromethoxy)phenol CAS No. 70783-75-4

2-Chloro-4-(trifluoromethoxy)phenol

Cat. No.: B1590242
CAS No.: 70783-75-4
M. Wt: 212.55 g/mol
InChI Key: LSTYNKXVEMLNBE-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4ClF3O2 It is characterized by the presence of a chloro group and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethoxy)phenol typically involves the introduction of the chloro and trifluoromethoxy groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions. For example, the reaction of 4-hydroxyphenol with chlorinating agents like thionyl chloride, followed by trifluoromethoxylation using trifluoromethyl ether, can yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-(trifluoromethoxy)phenol is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications .

Properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTYNKXVEMLNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516143
Record name 2-Chloro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
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Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70783-75-4
Record name 2-Chloro-4-(trifluoromethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70783-75-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(trifluoromethoxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70783-75-4
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Synthesis routes and methods I

Procedure details

Gaseous chlorine was slowly introduced to a stirred solution of 35.6 g of 4-trifluoromethoxyphenol in 100 ml carbon tetrachloride. The reaction temperature was kept at 20° to 30° C. by outer cooling. After saturaring with chlorine, the reaction mixture was stirred at 20° to 30° C. for 1 hour, cooled, washed with water, dried over anhydrous sodium sulfate, and evaporated to give a pale yellow residue. The residue was distilled under reduced pressure to give 29.8 g of 2-chloro-4-trifluoromethoxyphenol which boiled at 67°-70° C./18 mmHg.
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Synthesis routes and methods II

Procedure details

A solution of 4-trifluoromethoxyphenol (20 g, 0.11 mole) and sulfuryl chloride (18.20 mL, 0.22 mole) was stirred at room temperature for five hours. The excess of sulfuryl chloride was evaporated by rotary evaporator. The residue was dissolved in 50 mL of dichloromethane and washed with 50 mL of H2O. The organic layer was separated, dried over MgSO4, filtered and concentrated to yield 22 g of the product. The crude product was purified over a silica gel column using 10% ethyl acetate in hexane to yield 16.4 g of the product. 1H-NMR (DMSO, 500-MHz), δ 10.59 (s, 1H), 7.43 (d, J=2.75 Hz, 1H), 7.18 (dd, J1=2.75 Hz, J2=7.16 Hz, 1H), 7.03 (d, J=7.16 Hz, 1H). MS (electro-spray) [M−H] 211.4.
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Synthesis routes and methods III

Procedure details

0.05 part by weight of diphenyl sulfide is added to a solution of 8.9 parts by weight of 4-trifluoromethoxyphenol in 30 parts by weight of glacial acetic acid, and 6.8 parts by weight of sulfuryl chloride are then added dropwise, without cooling. The mixture is subsequently stirred at room temperature for 3 hours, the solvent is stripped off and the residue is taken up in 50 parts by weight of methylene chloride. This solution is twice washed with 50 parts by weight of saturated bicarbonate solution, and is dried and concentrated. Distillation of the residue under reduced pressure gives 9.8 parts by weight (92% of theory) of 2-chloro-4-trifluoromethoxyphenol of boiling point 70° C./13 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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